3-Dodecene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-dodec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSXAIICPDFKI-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015936 | |
| Record name | (E)-3-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030-83-3, 7239-23-8, 7206-14-6 | |
| Record name | 3-Dodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Dodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-dodec-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of 3 Dodecene Reactivity and Transformations
Electrophilic Addition Pathways of 3-Dodecene: Regioselectivity and Stereochemical Control
Electrophilic addition is a characteristic reaction of alkenes, involving the addition of an electrophile to the carbon-carbon double bond, forming a carbocation intermediate, followed by the attack of a nucleophile. The regioselectivity of these additions to unsymmetrical alkenes like this compound typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (or fewer alkyl substituents), leading to the more stable carbocation. Stereochemical control can vary depending on the specific reaction conditions and reagents.
Halogenation and Hydrohalogenation Reaction Mechanisms
Halogenation of this compound involves the addition of a halogen molecule (e.g., Br₂) across the double bond. The mechanism typically proceeds via a cyclic halonium ion intermediate. Nucleophilic attack by the halide anion on the halonium ion occurs from the backside, resulting in anti addition of the two halogen atoms. For this compound, this would lead to the formation of a 3,4-dihalododecane. The stereochemistry of the product (syn or anti) is determined by the mode of attack on the cyclic intermediate.
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) to the double bond. This reaction is initiated by the electrophilic attack of a proton (H⁺) on the alkene, forming a carbocation. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, which in the case of this compound (CH₃CH₂CH=CH(CH₂)₇CH₃) would preferentially occur at the C4 position, leading to a secondary carbocation at C3. Subsequent attack by the halide anion on the carbocation yields the hydrohalogenated product, primarily 3-halododecane. While Markovnikov addition is generally favored, radical mechanisms can operate under certain conditions (e.g., in the presence of peroxides for HBr addition), leading to anti-Markovnikov products.
Hydration and Hydroboration-Oxidation Reaction Pathways
Hydration of this compound, typically catalyzed by an acid, involves the addition of water across the double bond, yielding an alcohol. The mechanism is similar to hydrohalogenation, beginning with protonation of the alkene to form a carbocation. Markovnikov's rule dictates that the more substituted carbocation is formed, leading to the preferential formation of dodecan-3-ol thegoodscentscompany.com over dodecan-4-ol. Attack of water on the carbocation followed by deprotonation yields the alcohol.
Radical-Mediated Reactions and Isomerization Processes of Dodecene Isomers
Radical reactions involving dodecene isomers can lead to various transformations, including isomerization and functionalization. While specific detailed mechanisms for this compound isomerization via radical pathways were not extensively detailed in the search results, general principles of radical chemistry apply. Alkene isomerization can occur through a radical mechanism involving the reversible addition of a radical species to the double bond, leading to a carbon radical that can then fragment to regenerate an alkene, potentially at a different position.
Studies on the thermolytic reactions of dodecane (B42187), a saturated analog of dodecene, have shown that its decomposition proceeds via a free-radical chain mechanism, yielding a mixture of products including smaller alkanes and alkenes acs.org. The dodecane radical cation has also been shown to react with other species osti.govresearchgate.net. While these studies focus on dodecane, they highlight the potential for radical involvement in the chemistry of dodecenes under appropriate conditions, such as high temperatures or in the presence of radical initiators. The radiation-induced addition of hydrogensulfite to 1-dodecene (B91753), for instance, proceeds via a radical mechanism involving dodecanesulfonate radicals and sulfite (B76179) radical ions oup.com.
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis offers powerful methods for the selective functionalization of alkenes, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. This compound can potentially undergo a range of transition metal-catalyzed reactions.
Hydroformylation and Hydroxycarbonylation of Dodecenes
Hydroxycarbonylation involves the addition of carbon monoxide and water (or an alcohol) to an alkene, catalyzed by transition metal complexes, to form carboxylic acids (or esters). For this compound, hydroxycarbonylation would theoretically lead to the formation of dodecanoic acid fishersci.canih.govnih.gov or a branched dodecanoic acid isomer like 2-methyldodecanoic acid nih.govnih.govuni.lu. Similar to hydroformylation, the regioselectivity is influenced by the catalyst system.
Epoxidation and Dihydroxylation Methodologies
Epoxidation of this compound involves the formation of an epoxide ring across the double bond. This can be achieved using various reagents, including peroxy acids (e.g., m-chloroperoxybenzoic acid) or transition metal catalysts with oxidants. The reaction mechanism typically involves the transfer of an oxygen atom to the alkene. For this compound, this would yield 3,4-epoxydodecane. The stereochemistry of the epoxide formed depends on the stereochemistry of the starting alkene (cis or trans this compound) and the epoxidation method.
Dihydroxylation involves the addition of two hydroxyl groups across the double bond, leading to the formation of a vicinal diol. This transformation can be achieved through various methods, including treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), or via catalytic systems involving transition metals. Osmium tetroxide catalyzed dihydroxylation is known to proceed with syn addition, yielding a syn-diol (dodecane-3,4-diol). Permanganate-mediated dihydroxylation can also yield syn-diols under mild conditions, but stronger conditions can lead to oxidative cleavage of the alkene. Alternatively, dihydroxylation can be achieved indirectly via the hydrolysis of an epoxide, which typically proceeds with anti addition, yielding an anti-diol. For this compound, dihydroxylation would yield dodecane-3,4-diol. 1,2-Dodecanediol nih.govciteab.comnih.gov, a vicinal diol of dodecane, has also been identified.
Chain Walking and Regioselective Functionalization on Long-Chain Alkenes
Chain walking is a catalytic process where a metal catalyst migrates along an alkyl chain, effectively moving the position of a functional group or a double bond. This mechanism is particularly relevant for the functionalization of long-chain alkenes like dodecene, allowing for regioselective transformations at positions remote from the original double bond. nih.govchinesechemsoc.org
Research in this area has explored various metal catalysts, including those based on nickel, palladium, and cobalt, for their ability to induce chain walking and facilitate reactions such as hydrofunctionalization and dicarbofunctionalization on long-chain olefins. nih.govchinesechemsoc.orgrsc.org Nickel-catalyzed chain-walking reactions have gained attention as a method for sp³ C-H functionalization of unactivated olefins, enabling the formation of new carbon-carbon bonds at remote sites. nih.govnih.govacs.org The regioselectivity in these reactions can be controlled by the careful selection of the catalyst ligand. nih.govnih.govacs.org
For instance, studies on nickel-catalyzed migratory hydroamination have demonstrated the ability to install an amino group at a distal position of a hydrocarbon chain through a chain-walking mechanism. chinesechemsoc.orgchinesechemsoc.org This approach allows for the functionalization of distant, unactivated C-H bonds. chinesechemsoc.orgchinesechemsoc.org Similarly, nickel-catalyzed interrupted deaminative chain-walking has been shown to forge sp³-sp³ architectures at remote methylene (B1212753) sp³ C-H sites of native amides, with regioselectivity influenced by the ligand backbone. nih.govacs.org
Palladium-catalyzed reactions also exhibit chain-walking behavior, which can impact regioselectivity. In the context of oxidative Heck reactions, the β-hydride elimination event, a key step in the catalytic cycle, is influenced by catalyst control, leading to high selectivity when using substrates like dodecene. nih.gov
The isomerization of double bonds in long-chain olefins, often a consequence of chain walking, is a crucial aspect of these transformations. Catalysts like iron pentacarbonyl have been identified as effective chain-walking catalysts for the isomerization of long-chain olefin isomerizations. lsu.edu Studies on decene isomerization using rhodium catalysts have shown that the process involves sequential 1,2-hydrogen shifts, generating different double bond positional isomers via a chain-walking mechanism. rsc.org
While many chain-walking protocols focus on terminal or 2-alkenes, research is ongoing to extend these methods to internal alkenes and achieve long-range functionalization. rsc.orgnih.gov The development of new catalyst systems and ligands is key to controlling the regioselectivity and efficiency of chain-walking on long hydrocarbon chains. nih.govchinesechemsoc.orgnih.govacs.org
Oxidative Degradation Mechanisms Yielding this compound Intermediates
Oxidative degradation of organic compounds, particularly hydrocarbons, can occur through various mechanisms, often involving radical chain processes initiated by oxygen or other oxidizing agents. fiveable.meresearchgate.netnih.gov These processes can lead to the formation of a variety of intermediate and final degradation products. researchgate.netosti.gov
In the context of dodecane oxidation, this compound has been identified as one of the alkene intermediates formed during the low-temperature oxidation of n-dodecane. researchgate.net Experimental studies using a pressurized flow reactor have analyzed the stable intermediates produced during n-dodecane oxidation, revealing the presence of alkenes, including this compound, among other species like carbon oxides, aldehydes, and cyclic ethers. researchgate.net
The formation of alkenes like this compound during the oxidative degradation of alkanes is often attributed to β-C–C scission reactions of alkyl radicals, which are key intermediates in the radical chain mechanism of oxidation. researchgate.net These alkyl radicals can be formed through hydrogen abstraction from the parent alkane by peroxy radicals or other initiating species. fiveable.menih.gov
Oxidative degradation mechanisms typically involve initiation, propagation, and termination steps. nih.gov The presence of metal ions can catalyze oxidation reactions by acting as electron transfer agents and decomposing hydroperoxides into highly reactive radicals, significantly increasing oxidation rates. fiveable.menih.gov
Studies on the oxidative degradation of other long-chain hydrocarbons and related compounds, such as polysorbates containing unsaturated fatty acids, highlight the role of reactions with molecular oxygen and peroxyl radicals in the degradation process, often targeting unsaturation sites. nih.gov While these studies may not specifically focus on this compound, the general principles of oxidative degradation involving radical intermediates and the formation of various oxygenated and unsaturated products are relevant. fiveable.meresearchgate.netnih.govosti.gov
Research into the oxidative degradation of fuels, such as jet fuels, which contain various hydrocarbons including alkanes and alkenes, also provides insights into the complex reaction pathways involved. core.ac.uk These studies often focus on deposit formation resulting from oxidation, but the initial degradation steps involve the formation of various intermediates. core.ac.uk
Understanding the specific mechanisms that lead to the formation of this compound during the oxidative degradation of n-dodecane and other related compounds is important for fields such as fuel chemistry, where oxidative stability is a critical factor. researchgate.netcore.ac.uk Detailed analysis of the intermediate species, as performed using techniques like gas chromatography coupled with mass spectrometry, helps in elucidating these complex reaction networks. researchgate.net
Table 1: Selected Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 643345 |
| n-Dodecane | 12389 |
| Iron pentacarbonyl | 31146 |
| 1-Dodecene | 7649 |
Table 2: Summary of Selected Research Findings Related to this compound Reactivity
| Study Focus | Key Findings | Relevant Section | Source |
| Chain walking in long-chain olefin isomerization | Iron pentacarbonyl is an effective chain-walking catalyst for long-chain olefin isomerizations. lsu.edu | 3.3.3 | lsu.edu |
| Nickel-catalyzed migratory hydroamination of olefins | Allows installation of amino group at distal position via chain walking; regioselectivity controlled by ligand. chinesechemsoc.orgchinesechemsoc.org | 3.3.3 | chinesechemsoc.orgchinesechemsoc.org |
| Nickel-catalyzed interrupted deaminative chain-walking | Forges sp³-sp³ bonds at remote C-H sites; regioselectivity is ligand-controlled. nih.govacs.org | 3.3.3 | nih.govacs.org |
| Palladium-catalyzed oxidative Heck reaction of dodecene | High selectivity observed, indicating catalyst control over β-hydride elimination. nih.gov | 3.3.3 | nih.gov |
| Low-temperature oxidation of n-dodecane | This compound identified as an alkene intermediate among other degradation products. researchgate.net | 3.4 | researchgate.net |
| Oxidative degradation mechanisms | Involves radical chain processes; metal ions can catalyze the decomposition of hydroperoxides. fiveable.menih.gov | 3.4 | fiveable.menih.gov |
| Isomerization of decene via chain walking with Rh catalyst | Stepwise process involving 1,2-hydrogen shifts. rsc.org | 3.3.3 | rsc.org |
| Oxidative degradation of polysorbates with unsaturated fatty acids | Reaction with oxygen and peroxyl radicals targets unsaturation sites. nih.gov | 3.4 | nih.gov |
| Modified Wacker oxidation of 1-dodecene | Produces 2-dodecanone (B165319) and other ketones; solvent and temperature affect conversion and selectivity; isomerization of 1-dodecene occurs. urjc.es | 3.3.3, 3.4 | urjc.es |
Advanced Spectroscopic and Computational Elucidation of 3 Dodecene Structure and Reactivity
High-Resolution Chromatographic Techniques for Dodecene Isomer Profiling and Fingerprinting (e.g., GCxGC-PI-TOFMS)
High-resolution chromatographic techniques, particularly comprehensive two-dimensional gas chromatography (GCxGC), play a crucial role in separating and characterizing complex mixtures containing dodecene isomers. When coupled with sensitive detection methods like photoionization (PI) time-of-flight mass spectrometry (TOFMS), GCxGC-PI-TOFMS provides enhanced peak capacity and superior separation power, enabling the resolution of numerous dodecene isomers that may coelute in one-dimensional GC acs.orgresearchgate.net. This is particularly valuable in analyzing products from processes like olefin oligomerization, which yield complex mixtures of linear and branched alkenes with varying carbon chain lengths and double bond positions acs.org.
GCxGC-PI-TOFMS allows for the profiling and fingerprinting of dodecene isomers based on their distinct chromatographic separation in two dimensions and their characteristic mass spectral patterns acs.orgresearchgate.net. Photoionization is a soft ionization technique that typically yields abundant molecular ions, which are crucial for determining the elemental composition of isomers. The fragmentation patterns observed in the mass spectra, even with soft ionization, can provide further structural information, assisting in the identification and prediction of isomer structures, including the location of double bonds and branching acs.org.
Research has demonstrated the effectiveness of GCxGC-PI-TOFMS in unraveling the molecular details of dodecene products from catalytic reactions. For instance, this technique has been used to differentiate between dodecene products obtained using different catalysts, based on the distribution and relative abundance of specific isomers acs.org. The ability to resolve and identify individual dodecene isomers is essential for understanding reaction mechanisms, optimizing catalytic processes, and ensuring product quality for specific applications acs.orgresearchgate.net.
Interactive Table 1: Examples of Dodecene Isomers Potentially Separated by GCxGC (Illustrative)
| Isomer Name (Illustrative) | Carbon Chain Type (Illustrative) | Double Bond Position (Illustrative) | Potential Branching (Illustrative) |
| (E)-3-Dodecene | Linear | C3 | None |
| (Z)-3-Dodecene | Linear | C3 | None |
| 2-Methyl-3-undecene | Branched | C3 | Methyl at C2 |
| 4-Ethyl-3-decene | Branched | C3 | Ethyl at C4 |
Note: This table presents illustrative examples of dodecene isomers that could potentially be separated and identified using GCxGC-PI-TOFMS based on the capabilities of the technique for isomer separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 3-Dodecene and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of organic molecules, including the determination of molecular conformation and the configuration of double bonds. For this compound, NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide definitive information about the position and stereochemistry (cis or trans) of the double bond, as well as the connectivity and environment of each carbon and hydrogen atom in the molecule nih.govnih.gov.
The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the local electronic environment and the spatial arrangement of atoms. This sensitivity allows for the differentiation between the (E) and (Z) isomers of this compound. For example, the chemical shifts of vinylic protons and allylic carbons are characteristic of the double bond position and configuration. Coupling constants between vinylic and allylic protons can further confirm the cis or trans configuration nih.govnih.gov.
NMR spectroscopy is also invaluable for studying the conformational preferences of flexible molecules like dodecene derivatives. Dynamic NMR spectroscopy can be used to investigate conformational interconversion processes and determine the associated energy barriers acs.org. While direct studies specifically on the conformational analysis of this compound by dynamic NMR were not extensively detailed in the search results, the principles applied to similar cyclic and acyclic hydrocarbons demonstrate the technique's potential in understanding the flexibility and preferred shapes of dodecene chains acs.orgauremn.org.br. The combination of experimental NMR data with computational methods can provide a comprehensive understanding of the conformational landscape of this compound and its derivatives uit.no.
Mass Spectrometry for Mechanistic Intermediates and Fragmentation Pathway Analysis in Dodecene Reactions
Mass spectrometry (MS) is a vital tool for identifying and characterizing molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the context of dodecene reactions, MS can be used to identify reactants, products, and importantly, transient mechanistic intermediates. Different ionization techniques can be employed depending on the nature of the analytes and the information required.
Electron ionization (EI) is a common hard ionization technique that produces characteristic fragment ions, providing structural information. The fragmentation pathways of alkenes like dodecene typically involve allylic cleavage, which is the breaking of a carbon-carbon bond adjacent to the double bond acs.org. This fragmentation can yield a series of fragment ions whose m/z values can help deduce the structure of the parent ion and the position of the double bond acs.org.
Soft ionization techniques, such as photoionization (PI), are useful for preserving the molecular ion, which is essential for accurate molecular weight determination and elemental composition analysis, especially in complex mixtures of isomers acs.orgresearchgate.net. By analyzing the fragmentation patterns obtained under different ionization conditions, researchers can gain insights into the stability of different bonds and propose fragmentation mechanisms.
In reaction studies, MS can be coupled with chromatographic techniques (e.g., GC-MS) to separate reaction components before mass analysis. This allows for the identification of multiple species present in a reaction mixture, including potential intermediates. By monitoring the appearance and disappearance of these species over time, researchers can infer reaction pathways and mechanisms csic.es. While specific studies on this compound reaction intermediates were not prominently featured, the general principles of using MS for fragmentation analysis and intermediate identification in hydrocarbon reactions are well-established acs.orgresearchgate.net.
Interactive Table 2: Characteristic Mass Fragments from Dodecene Isomers (Illustrative based on general alkene fragmentation)
| Fragmentation Type (Illustrative) | Bond Cleaved (Illustrative) | Potential Fragment Ions (m/z) (Illustrative) | Relevance to Structure (Illustrative) |
| Allylic Cleavage | C-C bond adjacent to double bond | Varies based on double bond position and branching | Helps locate the double bond and branching points |
| Vinylic Cleavage | C-C bond at the double bond | Varies | Less common but can provide additional structural clues |
Note: This table illustrates general alkene fragmentation patterns. The specific fragment ions for this compound would depend on the exact isomer and ionization method used.
Vibrational Spectroscopy (IR, Raman) in Probing Electronic Structure and Steric Effects in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure, bonding, and electronic distribution. These techniques probe the functional groups present and can be sensitive to the molecular conformation and steric interactions wiley-vch.de.
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment wiley-vch.de. Alkenes like this compound exhibit characteristic IR absorption bands corresponding to C=C stretching vibrations, C-H stretching vibrations of vinylic and alkyl groups, and C-H bending vibrations nist.gov. The exact frequencies and intensities of these bands can be influenced by the position and stereochemistry of the double bond, as well as the surrounding alkyl chains, providing insights into the electronic structure and local environment.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a molecule, which induces transitions between vibrational energy levels. For a vibration to be Raman active, it must cause a change in the molecule's polarizability wiley-vch.de. The C=C stretching vibration in alkenes is typically strong in Raman spectra due to the significant change in polarizability during the vibration. Raman spectroscopy can complement IR spectroscopy, providing information about vibrations that may be weak or absent in the IR spectrum libretexts.org.
While specific IR or Raman spectra of this compound were not detailed in the search results, the application of these techniques to similar long-chain hydrocarbons and alkenes demonstrates their utility in studying molecular vibrations, identifying functional groups, and potentially probing conformational changes and steric effects within the dodecene molecule nist.govresearchgate.netresearchgate.netuci.edu. Changes in vibrational frequencies and band shapes can indicate differences in bond strengths, electronic delocalization, and the influence of steric hindrance between different parts of the molecule or in different environments.
Quantum Chemical Calculations on this compound: Electronic Structure, Reaction Energetics, and Transition State Analysis
Quantum chemical calculations are essential computational tools for investigating the electronic structure, stability, and reactivity of molecules at a fundamental level. For this compound, these calculations can provide valuable insights that are complementary to experimental observations.
Electronic structure calculations, typically based on methods like Density Functional Theory (DFT), can determine the optimized geometries of (E)- and (Z)-3-dodecene, as well as their relative energies and electronic properties researchgate.netacs.orgnrel.gov. This includes calculating atomic charges, bond orders, and molecular orbitals, which help understand the distribution of electrons within the molecule and predict its chemical behavior.
Quantum chemical methods are also crucial for studying reaction energetics and transition states github.ioims.ac.jpfossee.inbarc.gov.in. By calculating the energies of reactants, products, and transition states along a reaction pathway, the activation energy and reaction energy can be determined fossee.in. This allows for the prediction of reaction feasibility and kinetics. Transition states, which are high-energy, short-lived structures representing the point of maximum energy along a reaction coordinate, are particularly challenging to study experimentally but can be characterized computationally github.ioims.ac.jp. Finding and analyzing transition states provides detailed information about how bonds are broken and formed during a chemical transformation, offering mechanistic insights fossee.in.
While specific quantum chemical studies focused solely on the reaction energetics or transition states of this compound were not found, the application of these methods to other hydrocarbons and reactions involving double bonds is well-established researchgate.netresearchgate.net. These computational approaches can be used to explore various reactions involving this compound, such as hydrogenation, halogenation, or polymerization, and to understand the factors that influence their outcomes.
Interactive Table 3: Illustrative Quantum Chemical Calculation Outputs for this compound (Hypothetical)
| Property (Illustrative) | (E)-3-Dodecene (Illustrative Value) | (Z)-3-Dodecene (Illustrative Value) | Calculation Method (Illustrative) |
| Relative Energy (kcal/mol) | 0.0 | ~0.5 - 1.5 (typically cis is less stable) | DFT (e.g., B3LYP/6-31G*) |
| Dipole Moment (Debye) | Small but non-zero (due to slight asymmetry) | Potentially larger than trans (depending on conformation) | DFT |
| HOMO-LUMO Gap (eV) | Varies | Varies | DFT |
Note: The values in this table are illustrative and based on general chemical principles for alkene isomers. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations of this compound in Reaction Environments and Solution Phase
Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. MD simulations can provide insights into the dynamic behavior of molecules, including their conformations, interactions with solvent molecules or other reactants, and diffusion in different environments mdpi.comresearchgate.netresearchgate.net.
For this compound, MD simulations can be used to study its behavior in various phases, such as liquid or gas, and in the presence of other molecules, such as catalysts or solvents. This can include investigating the conformational flexibility of the dodecene chain in solution, how it interacts with surfaces or interfaces, and its diffusion properties researchgate.netresearchgate.net.
In the context of chemical reactions, MD simulations can be employed to explore the dynamics of reactants approaching each other, the influence of the solvent on the reaction pathway, and the lifetime and behavior of reactive intermediates mdpi.com. While direct MD simulations specifically on this compound reactions were not extensively found, MD has been applied to study the behavior of similar long-chain hydrocarbons and their interactions in various environments, including studies related to fuel combustion and the behavior of molecules at interfaces mdpi.comresearchgate.netresearchgate.net. ReaxFF is an example of a reactive force field that can be used in MD simulations to model chemical reactions, allowing for the breaking and formation of bonds mdpi.com.
Research Applications of 3 Dodecene in Advanced Materials and Chemical Intermediates
A Versatile Monomer: 3-Dodecene's Role in Polymer Science
This compound, an isomer of dodecene, serves as a valuable monomer and building block in the field of polymer science. Its incorporation into polymer chains allows for the tailoring of material properties, leading to the development of novel copolymers and specialty olefins with a range of applications.
Crafting Novel Materials: Synthesis of Dodecene-Based Copolymers and Specialty Olefins
Research has extensively explored the use of dodecene isomers, primarily 1-dodecene (B91753) as a representative long-chain alpha-olefin, in copolymerization reactions. These studies provide valuable insights into the potential of this compound in similar processes. For instance, ethylene (B1197577) has been successfully copolymerized with 1-dodecene to create materials with tailored properties. The resulting copolymers often exhibit unique thermal and mechanical characteristics depending on the comonomer content and distribution within the polymer chain.
Furthermore, dodecene isomers are utilized in the synthesis of cyclic olefin copolymers (COCs). These copolymers, which incorporate bulky cyclic monomers, are known for their high transparency, excellent thermal resistance, and low water absorption, making them suitable for a variety of high-performance applications. The inclusion of dodecene in these structures can further modify their properties, such as processability and impact strength. While much of the published research focuses on 1-dodecene, the principles of polymerization and the resulting material properties are expected to be comparable for this compound, with potential variations arising from the different position of the double bond.
A notable example of dodecene's application is in the synthesis of multiblock copolymers. Through macromolecular cross-metathesis, amorphous polynorbornene and semicrystalline polydodecenamer can be reacted to produce statistical multiblock copolymers. The properties of these materials can be finely tuned by adjusting the reaction time, catalyst amount, and the initial composition of the homopolymers researchgate.net.
Enhancing Functionality: Strategies for Polyolefin Modification
A key challenge in polymer science is the modification of polyolefins, which are inherently inert due to their hydrocarbon backbone. Functionalization strategies aim to introduce polar groups onto the polymer chain, thereby enhancing properties such as adhesion, printability, and compatibility with other materials.
While direct polymerization of functionalized monomers can be challenging, post-polymerization functionalization is a widely used technique. This involves chemically modifying the polyolefin after its synthesis. For polyolefins containing dodecene units, the residual double bonds (if any) or the saturated hydrocarbon backbone can be targeted for functionalization.
One common strategy is free-radical grafting, where a monomer containing a desired functional group is grafted onto the polyolefin backbone. Another approach involves oxidation of the polymer chain to introduce hydroxyl, carboxyl, or other oxygen-containing groups. Tandem ring-opening metathesis polymerization (ROMP) followed by hydrogenation is another powerful method to create functionalized polyolefins bohrium.com. This technique allows for the incorporation of a wide range of functional groups, leading to materials with enhanced surface properties, degradability, and antioxidant capabilities bohrium.com.
Essential Ingredients: The Role of Dodecene Isomers in Surfactants and Lubricants
The versatility of dodecene isomers extends to the production of surfactants and lubricant precursors, where their hydrocarbon chain length and reactivity are highly valued.
Dodecene is a key precursor in the synthesis of a variety of surfactants. For instance, dodecyl-based surfactants, such as sodium dodecyl sulfate (SDS) and linear alkylbenzene sulfonates (LAS), are widely used in detergents and cleaning products researchgate.net. The synthesis of these surfactants often involves the sulfonation of dodecyl alcohol or the alkylation of benzene (B151609) with dodecene followed by sulfonation researchgate.net. Additionally, novel non-ionic surfactants have been synthesized through the reaction of CO2 with long-chain epoxides derived from dodecene.
In the realm of lubricants, dodecene isomers are used to produce polyalphaolefins (PAOs), which are high-performance synthetic base oils. The oligomerization of dodecene, often in combination with other alpha-olefins like 1-decene, yields PAOs with excellent viscosity indices, low pour points, and high thermal stability researchgate.netmdpi.com. The trimerization of 1-decene and 1-dodecene using homogeneous chromium catalysts is a highly selective method to synthesize C30 and C36 olefins, which upon hydrogenation, yield products with very attractive viscosity indices suitable for synthetic lubricants researchgate.net.
A new ether-polyalphaolefin (DVE-PAO) base oil has been synthesized through the copolymerization of α-dodecene and triethylene glycol divinyl ether (DVE-3) mdpi.com. The resulting copolymer exhibits properties from both its constituent monomers, suggesting its potential for broad applications in the field of lubricants mdpi.com.
Below is a table summarizing the conversion and yield of DVE-PAO at different copolymerization temperatures:
| Copolymerization Temperature (°C) | α-Dodecene Conversion Rate (%) | DVE-PAO Copolymer Yield (g) |
| 120 | 52.20 | 364.71 |
| 130 | 54.70 | 377.34 |
| 140 | 60.90 | 408.65 |
| 150 | 62.20 | 415.21 |
| 160 | 71.40 | 461.67 |
| Data sourced from a study on the synthesis of a new ether-polyalphaolefin base oil mdpi.com. |
Building Blocks for Industry: Utilization in Fine Chemicals and Intermediates
Dodecene isomers are crucial starting materials for the production of a range of fine chemicals and chemical intermediates, most notably linear alkylbenzenes (LABs), which are precursors to widely used surfactants. The fragrance and flavor industry also utilizes olefinic compounds, indicating a potential application for this compound.
The alkylation of benzene with dodecene is a primary industrial route to produce LABs rsc.orgresearchgate.netresearchgate.net. This reaction is typically catalyzed by strong acids like hydrofluoric acid or solid acid catalysts such as zeolites rsc.orgresearchgate.net. The resulting LABs are then sulfonated to produce linear alkylbenzene sulfonates (LAS), which are major components of biodegradable detergents researchgate.net. The choice of catalyst and reaction conditions can influence the isomeric distribution of the final LAB product, which in turn affects the properties of the resulting surfactant rsc.org.
While specific applications of this compound in the fragrance and flavor industry are not extensively documented in publicly available literature, the general reactivity of olefins makes them valuable precursors in the synthesis of aroma chemicals. The double bond in this compound can be functionalized through various reactions, such as epoxidation, hydroformylation, and cyclization, to produce a diverse range of compounds with potential olfactory properties nih.gov. However, one source suggests that (E)-3-dodecene is not recommended for fragrance or flavor use thegoodscentscompany.com. Dodecane (B42187), the saturated counterpart to dodecene, is used in the fragrance industry as a carrier for aromatic compounds and to create complex and enduring scent profiles patsnap.com.
A Sustainable Future: Bio-Derived Dodecenes in Chemical Feedstocks and Biofuels
The transition towards a bio-based economy has spurred research into the production of chemicals and fuels from renewable resources. Bio-derived dodecenes are being explored as sustainable chemical feedstocks and as components for biofuels.
The catalytic conversion of biomass is a promising route to produce a variety of platform chemicals, including olefins like dodecene rsc.orgresearchgate.netusp.br. Lignocellulosic biomass, a non-food feedstock, can be processed through various thermochemical and catalytic routes to yield hydrocarbon intermediates that can be further upgraded to specific olefins. Hydrotreating of bio-oils, which are produced from the pyrolysis or hydrothermal liquefaction of biomass, is a key process to remove oxygen and produce a mixture of hydrocarbons, including alkanes and alkenes researchgate.netresearchgate.netnrel.govenergy.gov. Subsequent refining processes can then isolate dodecene isomers.
Bio-derived dodecane, the fully saturated counterpart of dodecene, is considered a promising component for biofuels, particularly as a surrogate for jet fuel wikipedia.org. Its properties, such as energy density and combustion characteristics, are similar to those of conventional kerosene-based fuels wikipedia.org. The production of dodecane from bio-based sources often involves the hydroprocessing of fatty acids or other lipid feedstocks researchgate.net. The resulting dodecane can then be used directly as a fuel component or as a feedstock for further chemical synthesis. While the direct synthesis of this compound from biomass is an area of ongoing research, the production of mixed dodecene isomers from renewable sources is a significant step towards a more sustainable chemical industry.
Environmental Behavior and Biotransformation Research of Dodecene Isomers
Biodegradation Pathways of 3-Dodecene in Aquatic and Terrestrial Systems
The biodegradation of hydrocarbons, including alkenes like this compound, is a critical process for their removal from both aquatic and terrestrial environments. This natural attenuation is primarily mediated by microorganisms, such as bacteria and fungi, which utilize these compounds as a source of carbon and energy. While specific pathways for this compound are not extensively detailed in publicly available literature, the biodegradation of alkenes, in general, follows established metabolic routes.
In both aquatic and soil environments, the microbial degradation of alkenes is initiated by the oxidation of the molecule. This initial attack can occur at either the double bond or the saturated alkyl chain.
Key microbial degradation pathways for alkenes include:
Oxidation of the double bond: This can lead to the formation of an epoxide, which is then hydrolyzed to a diol. The diol can be further oxidized to a carboxylic acid and subsequently enter the β-oxidation pathway.
Oxidation of the terminal methyl group: This process, known as terminal oxidation, results in the formation of a primary alcohol, which is then oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then be degraded via β-oxidation.
Sub-terminal oxidation: Oxidation can also occur at a carbon atom adjacent to the double bond, leading to the formation of a secondary alcohol. This can then be converted to a ketone and further metabolized.
The efficiency of these degradation pathways is influenced by various environmental factors, including the availability of nutrients (such as nitrogen and phosphorus), oxygen levels, temperature, and pH. The presence of a diverse microbial community with the necessary enzymatic machinery is also crucial for the complete mineralization of dodecene isomers to carbon dioxide and water.
While the biodegradation of alkanes has been more extensively studied, it is understood that microorganisms capable of degrading alkanes can often also metabolize alkenes. For instance, some bacterial strains have been shown to degrade n-dodecane and n-hexadecane through both terminal and subterminal oxidation pathways.
Table 1: Genera of Microorganisms Known for Alkene/Alkane Degradation
| Microorganism Type | Genera |
| Bacteria | Pseudomonas, Bacillus, Rhodococcus, Mycobacterium, Acinetobacter |
| Fungi | Aspergillus, Penicillium, Phanerochaete, Pleurotus |
This table is illustrative and not exhaustive. The specific capabilities of individual species and strains can vary.
Atmospheric Photochemistry and Oxidative Degradation Mechanisms of Dodecenes
Once released into the atmosphere, dodecene isomers are subject to photochemical reactions, primarily driven by sunlight. These reactions involve highly reactive species, most notably the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃). These oxidative processes lead to the degradation of dodecenes and the formation of various secondary pollutants.
The primary atmospheric degradation pathway for alkenes is their reaction with the hydroxyl radical. nih.gov This reaction typically proceeds via the addition of the •OH radical to the double bond, forming a radical adduct. This adduct then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to produce a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. The atmospheric lifetimes of hydrocarbons are largely determined by their reactivity with the hydroxyl radical. nih.gov
Ozonolysis, the reaction of alkenes with ozone, is another significant atmospheric degradation pathway, particularly at night when photolytically generated •OH concentrations are low. nih.gov This reaction cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can further react to produce hydroxyl radicals, hydroperoxides, and other secondary organic aerosols.
The specific products of these atmospheric reactions depend on the structure of the dodecene isomer and the atmospheric conditions, such as the concentration of nitrogen oxides (NOx). In general, the atmospheric oxidation of dodecenes contributes to the formation of photochemical smog and secondary organic aerosols, which can have adverse effects on air quality and human health.
Table 2: Key Atmospheric Oxidants and their Role in Dodecene Degradation
| Oxidant | Role in Degradation | Primary Products |
| Hydroxyl Radical (•OH) | Dominant daytime oxidant; initiates oxidation via addition to the double bond. | Aldehydes, ketones, organic nitrates, peroxy radicals. |
| Ozone (O₃) | Significant oxidant, especially at night; cleaves the double bond. | Carbonyl compounds, Criegee intermediates. |
| Nitrate Radical (NO₃) | Important nighttime oxidant; initiates degradation. | Organic nitrates and other nitrogen-containing compounds. |
Research on Sustainable Production and Environmental Mitigation Strategies for Dodecenes
The environmental impact of industrial chemicals is a growing concern, leading to increased research into sustainable production methods and effective mitigation strategies. For dodecenes, this includes the development of greener synthetic routes and the implementation of bioremediation techniques for contaminated sites.
Sustainable Production:
Traditional methods for alkene production often rely on the catalytic cracking of long-chain hydrocarbons from fossil fuels, which is an energy-intensive process. lumenlearning.com Green chemistry principles are being applied to develop more environmentally friendly alternatives. These include:
Biocatalysis: The use of enzymes or whole microorganisms as catalysts in chemical synthesis offers a more sustainable approach. nih.govastrazeneca.com Biocatalysts can operate under milder reaction conditions (lower temperature and pressure) and can exhibit high selectivity, reducing the formation of unwanted byproducts. astrazeneca.com Research is ongoing to develop biocatalytic routes for the production of alkenes from renewable feedstocks. nih.gov
Use of Renewable Feedstocks: Shifting from fossil fuels to renewable resources, such as biomass, is a key aspect of sustainable chemical production. Research is exploring pathways to produce alkenes from bio-based materials.
Catalyst Development: The development of more efficient and selective catalysts can reduce energy consumption and waste generation in traditional chemical processes. For dodecene production, solid phosphoric acid and zeolite catalysts are commonly used in olefin oligomerization. mit.edunih.gov
Environmental Mitigation Strategies:
In the event of environmental contamination with dodecenes, various mitigation strategies can be employed. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach. stmjournals.com
Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to contaminated environments to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutants.
Bioaugmentation: This strategy involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site to enhance the rate of pollutant removal. researchgate.net
Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. Endophytic bacteria that live within plant tissues can play a significant role in degrading organic pollutants.
Effective environmental risk management in industrial settings also involves proactive measures such as reducing pollutant emissions, proper waste management, and the adoption of cleaner technologies to minimize the environmental footprint of dodecene production and use. tecamgroup.com
Table 3: Comparison of Environmental Mitigation Strategies
| Strategy | Description | Advantages | Limitations |
| Biostimulation | Enhancing the activity of native microorganisms by adding nutrients. | Cost-effective, utilizes existing microbial populations. | May be slow, effectiveness depends on the presence of appropriate microbes. |
| Bioaugmentation | Introducing specific microorganisms to a contaminated site. | Can be faster than biostimulation, targets specific pollutants. | Introduced microbes may not survive, potential ecological disruption. |
| Phytoremediation | Using plants to clean up contaminated soil and water. | Aesthetically pleasing, can be used for large areas. | Slow process, limited to the root zone of plants, potential for contaminant transfer to the food chain. |
Future Directions and Emerging Research in 3 Dodecene Chemistry
Advanced Catalyst Design and High-Throughput Screening for Stereoselective Transformations of Dodecenes
The precise control of stereochemistry in chemical transformations is a critical aspect of modern synthesis, particularly for producing molecules with specific biological activities or material properties. For dodecenes, including 3-dodecene, achieving high stereoselectivity in reactions such as isomerization, functionalization, or polymerization remains an active area of research.
Future directions in this area involve the design of advanced catalysts, including organometallic complexes and organocatalysts, capable of promoting reactions with high levels of stereo- and regioselectivity. Ruthenium-based olefin metathesis catalysts, for instance, have seen significant advancements in achieving stereoselective transformations, making Z-olefins more accessible. mdpi.com The development of catalysts with tailored ligand environments is crucial for controlling the approach of the dodecene substrate to the catalytic center, thereby influencing the stereochemical outcome. High-throughput screening (HTS) plays a vital role in accelerating the discovery of such catalysts. By rapidly testing large libraries of potential catalysts under various reaction conditions, HTS allows for the identification of highly active and selective systems that would be time-consuming to discover through traditional methods. acs.org The integration of computational methods, such as Density Functional Theory (DFT), with HTS can further expedite catalyst discovery by predicting catalyst performance and guiding experimental design. sjtu.edu.cn
Emerging research is also focused on developing catalysts that are robust, recyclable, and capable of operating under milder conditions, aligning with principles of green chemistry. acs.org The self-metathesis of 1-dodecene (B91753), for example, has been studied using ruthenium catalysts at low loadings, demonstrating the potential for efficient transformations. acs.org
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Dodecene Chemistry
The complexity of chemical reaction systems and the vastness of chemical space make the prediction and optimization of reaction outcomes challenging. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research to address these challenges. ijnc.ir, arocjournal.com
In the context of dodecene chemistry, ML and AI can be employed to predict the products of reactions involving dodecenes, optimize reaction conditions for maximum yield and selectivity (including stereoselectivity), and even suggest novel reaction pathways. mi-6.co.jp, researchgate.net ML models can be trained on large datasets of chemical reactions, learning patterns and relationships that are not immediately obvious to human chemists. arocjournal.com Techniques such as neural networks, support vector machines, and decision trees are being explored for their ability to accurately predict reaction outcomes. ijnc.ir
Future research will likely focus on developing more sophisticated ML models capable of handling the nuances of stereoselective transformations of dodecenes. This involves improving data representation methods for chemical structures and reactions to better capture the subtle differences that influence stereochemistry. ijnc.ir AI algorithms can also be used for the automated design of experiments, allowing for more efficient exploration of reaction parameters and faster optimization. mdpi.com, beilstein-journals.org The integration of AI with robotic platforms for automated synthesis can create a closed-loop system for rapid experimentation and optimization in dodecene chemistry. mdpi.com
Exploration of this compound in Supramolecular Assemblies and Nanotechnology Applications
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the non-covalent interactions between molecules to form larger, ordered assemblies. csic.es, acs.org Nanotechnology involves the design, characterization, production, and application of structures, devices, and systems by controlling shape and size at the nanometer scale. inpart.io Alkenes, including dodecenes, can serve as building blocks or components in the construction of supramolecular assemblies and nanomaterials.
In nanotechnology, this compound or its derivatives could find applications in areas such as drug delivery systems, sensors, or functional materials. nih.gov, liysf.org.uk While specific research on this compound in these applications is limited in the provided context, the general principles of incorporating organic molecules into nanomaterials apply. Alkenes have been used in the functionalization of nanoparticles, influencing their surface properties and interactions. acs.org Future work could investigate the use of this compound in creating novel soft nanomaterials or as a component in hybrid organic-inorganic nanostructures, potentially leveraging its physical properties.
Advanced Studies on Biosynthetic Pathways and Metabolic Fates of Dodecene Isomers
Dodecenes, including this compound, have been identified as natural products and metabolites in various organisms. nih.gov, nih.gov Understanding their biosynthetic pathways and metabolic fates is crucial for areas such as sustainable production of chemicals, understanding biological processes, and environmental science.
Current research in this area focuses on elucidating the enzymatic machinery and genetic pathways involved in the biosynthesis of alkanes and alkenes in microorganisms and plants. biofueljournal.com, biofueljournal.com, oup.com While many studies focus on terminal alkenes or shorter chain hydrocarbons, research is expanding to understand the biosynthesis of internal alkenes like this compound. researchgate.net Metabolic engineering of microorganisms is a promising approach to enhance the production of specific dodecene isomers through synthetic biology. biofueljournal.com, oup.com This involves identifying and manipulating the genes and enzymes responsible for dodecene synthesis and minimizing competing metabolic pathways. biofueljournal.com
Advanced studies are also investigating the metabolic fates of dodecene isomers in various organisms and environments. This includes understanding how these compounds are degraded, transformed, or accumulated. researchgate.net For example, studies on the metabolism of related dodecane (B42187) isomers have provided insights into their disposition and biotransformation. nih.gov, researchgate.net Future research will likely utilize advanced analytical techniques and 'omics' approaches (e.g., genomics, proteomics, metabolomics) to gain a more comprehensive understanding of the complex biological pathways involved in dodecene metabolism. frontiersin.org This knowledge can inform strategies for the bioremediation of dodecene contamination or the sustainable production of dodecene isomers as biofuels or platform chemicals. biofueljournal.com, biofueljournal.com
Q & A
Q. How should contradictory findings about this compound’s environmental persistence be addressed?
- Root-Cause Analysis : Compare experimental designs (e.g., OECD 301B vs. EPA biodegradation tests). Assess whether soil microbiota variability or nutrient availability explains discrepancies .
- Consensus Building : Propose standardized test conditions via collaborative studies and publish in open-access repositories to enable data pooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
